N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13N3O4 and its molecular weight is 347.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is believed to be the enzyme carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound: interacts with its target, carbonic anhydrase I, by binding into the active site of the enzyme . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion, which is crucial for the enzyme’s activity .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s druglikeness and admet properties have been investigated , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its inhibition of carbonic anhydrase I . By inhibiting this enzyme, the compound could potentially disrupt pH regulation and ion transport in cells.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-16(18(24)22-9-5-4-8-15(22)20-11)21-17(23)13-10-12-6-2-3-7-14(12)26-19(13)25/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXMQLWIVAFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.